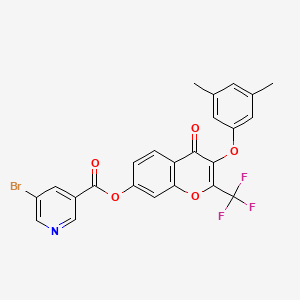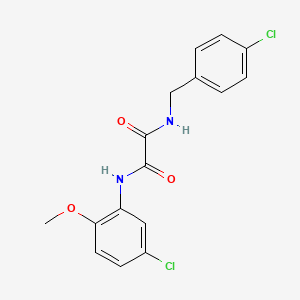![molecular formula C23H17N5O5 B11643321 2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide](/img/structure/B11643321.png)
2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, a nitrofuran moiety, and an amide linkage, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the nitrofuran derivative, followed by the formation of the quinoline core. The final step involves the coupling of these two intermediates through an amide bond formation.
Preparation of Nitrofuran Derivative: The nitrofuran moiety can be synthesized via nitration of furan derivatives using nitrating agents such as nitric acid and acetic anhydride.
Formation of Quinoline Core: The quinoline core is often synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, reduced nitrofuran derivatives, and oxidized nitrofuran compounds .
科学的研究の応用
2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The exact mechanism of action of 2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE is not fully understood. it is believed to exert its effects by interacting with bacterial enzymes involved in glucose and pyruvate metabolism . This interaction inhibits the activity of enzymes such as pyruvate dehydrogenase and citrate synthetase, leading to disruption of bacterial metabolic pathways .
類似化合物との比較
Similar Compounds
Nitrofurazone: A topical antibacterial agent used for skin infections.
Nitrofurantoin: An antibiotic used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-{N-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]ACETAMIDO}-N-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core and a nitrofuran moiety, which imparts distinct electronic and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development .
特性
分子式 |
C23H17N5O5 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
2-[acetyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N5O5/c1-15(29)27(24-14-17-11-12-22(33-17)28(31)32)21-13-19(18-9-5-6-10-20(18)26-21)23(30)25-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,30)/b24-14+ |
InChIキー |
ZHPDGUWIEMLTGF-ZVHZXABRSA-N |
異性体SMILES |
CC(=O)N(C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-] |
正規SMILES |
CC(=O)N(C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11643244.png)
![N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide](/img/structure/B11643249.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643252.png)
![5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide](/img/structure/B11643254.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643256.png)

![N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B11643263.png)
![5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B11643265.png)
![N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11643267.png)
![Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643276.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11643284.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643291.png)

![(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11643310.png)
